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molecular formula C14H21N3O B8467834 4-(Aminomethyl)-N-benzylpiperidine-1-carboxamide

4-(Aminomethyl)-N-benzylpiperidine-1-carboxamide

Cat. No. B8467834
M. Wt: 247.34 g/mol
InChI Key: MZRGNMWEURVQHC-UHFFFAOYSA-N
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Patent
US07125883B1

Procedure details

) 4 g of benzylurea 14a were dissolved in a mixture of ethyl acetate/CH3OH 3:1 with heating and, after addition of 0.2 g of 10% Pd on activated carbon, hydrogenated under standard conditions at 35 to 40° C. After the reaction was complete, the mixture was filtered through Celite and evaporated. 2.8 g; ESI-MS [M+H+]=248.15
Quantity
4 g
Type
reactant
Reaction Step One
Name
ethyl acetate CH3OH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:8][C:9]([NH2:11])=[O:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1>C(OCC)(=O)C.CO.[Pd]>[NH2:8][CH2:1][CH:2]1[CH2:7][CH2:6][N:11]([C:9]([NH:8][CH2:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[O:10])[CH2:4][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(=O)N
Name
ethyl acetate CH3OH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CO
Step Two
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with heating
CUSTOM
Type
CUSTOM
Details
hydrogenated under standard conditions at 35 to 40° C
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through Celite
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
Smiles
NCC1CCN(CC1)C(=O)NCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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